molecular formula C10H10N2O6 B15163326 (2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid

(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid

Cat. No.: B15163326
M. Wt: 254.20 g/mol
InChI Key: HPCIVXXCNSHKNU-ZETCQYMHSA-N
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Description

(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a formamido group, a hydroxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a phenylalanine derivative, followed by formylation and subsequent hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The formamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-nitrobenzaldehyde.

    Reduction: Formation of 4-amino-3-hydroxyphenylalanine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The formamido group can participate in covalent bonding with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H10N2O6/c13-5-11-7(10(15)16)3-6-1-2-9(14)8(4-6)12(17)18/h1-2,4-5,7,14H,3H2,(H,11,13)(H,15,16)/t7-/m0/s1

InChI Key

HPCIVXXCNSHKNU-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC=O)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC=O)[N+](=O)[O-])O

Origin of Product

United States

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